molecular formula C10H11NO2 B13538418 1-(1-Isocyanatoethyl)-3-methoxybenzene

1-(1-Isocyanatoethyl)-3-methoxybenzene

Cat. No.: B13538418
M. Wt: 177.20 g/mol
InChI Key: YNWCQMWZIOMQOP-UHFFFAOYSA-N
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Description

1-(1-Isocyanatoethyl)-3-methoxybenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethyl)-3-methoxybenzene can be synthesized through the reaction of 3-methoxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the formation of an intermediate chloroformate, which subsequently reacts with an amine to form the desired isocyanate compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene gas in a continuous flow reactor. This method ensures high yield and purity of the product while minimizing the exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isocyanatoethyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

    Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.

    Catalysts: Catalysts such as tertiary amines and organometallic compounds are often used to enhance the reaction rates and selectivity.

Major Products Formed:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

1-(1-Isocyanatoethyl)-3-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the production of polyurethanes, which are used in various industrial applications such as foams, coatings, and adhesives.

    Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatoethyl)-3-methoxybenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as urethanes and ureas. The reactivity of the isocyanate group is influenced by the electronic and steric properties of the substituents on the benzene ring.

Comparison with Similar Compounds

    1-(1-Isocyanatoethyl)benzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-(1-Isocyanatoethyl)-3-methylbenzene: Substituted with a methyl group instead of a methoxy group, leading to variations in chemical behavior.

Uniqueness: 1-(1-Isocyanatoethyl)-3-methoxybenzene is unique due to the presence of the methoxy group, which can influence the electronic properties of the benzene ring and affect the reactivity of the isocyanate group. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1-(1-isocyanatoethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCQMWZIOMQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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